molecular formula C8H4F3NO2 B2675639 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1806520-96-6

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2675639
CAS No.: 1806520-96-6
M. Wt: 203.12
InChI Key: KZXDHIAHJFPLJS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a high-value chemical scaffold incorporating a benzoxazolone core, a privileged structure in medicinal chemistry, with a strategically placed trifluoromethyl group. The benzoxazolone moiety is known for its diverse biological activities and is a key building block in the development of novel pharmaceutical agents and agrochemicals . The trifluoromethyl group is a critical modifier in modern drug design, significantly influencing a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature . This substitution pattern makes the compound a versatile intermediate for constructing more complex, target-oriented molecules. This compound is specifically designed for research applications, including use as a key synthetic intermediate in organic synthesis and medicinal chemistry campaigns. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this building block to develop potential ligands for a variety of biological targets. The compound is supplied with high purity, and detailed specifications, including CAS number, molecular formula, and mass data, are available. Safety Data Sheets (SDS) and Certificates of Analysis (COA) can be provided upon request to ensure researchers have all necessary handling and quality information.

Properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDHIAHJFPLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group activates the benzoxazolone ring toward nucleophilic attack. Common reactions include:

Hydrolysis

Controlled hydrolysis of the oxazolone ring under alkaline conditions yields 2-amino-4-(trifluoromethyl)phenol derivatives. For example:

C8H4F3NO2+NaOHC7H4F3NO2Na+H2O\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_4\text{F}_3\text{NO}_2\text{Na} + \text{H}_2\text{O}

This reaction proceeds via ring-opening followed by re-cyclization under acidic conditions .

Ammonolysis

Reaction with primary amines (e.g., methylamine) replaces the oxygen atom in the oxazolone ring, forming substituted benzimidazoles:

C8H4F3NO2+CH3NH2C9H7F3N2O+H2O\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_9\text{H}_7\text{F}_3\text{N}_2\text{O} + \text{H}_2\text{O}

Yields exceed 70% under reflux in ethanol.

Electrophilic Aromatic Substitution

The CF₃ group directs incoming electrophiles to the meta position relative to itself. Key reactions include:

Nitration

Nitration with HNO₃/H₂SO₄ produces 5-nitro-6-(trifluoromethyl)-1,3-benzoxazol-2-one:

C8H4F3NO2+HNO3C8H3F3N2O4+H2O\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_3\text{F}_3\text{N}_2\text{O}_4 + \text{H}_2\text{O}

The reaction occurs at 0–5°C with 85% regioselectivity .

Halogenation

Bromination using Br₂/FeBr₃ yields 5-bromo-6-(trifluoromethyl)-1,3-benzoxazol-2-one:

C8H4F3NO2+Br2C8H3F3NO2Br+HBr\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{Br}_2 \rightarrow \text{C}_8\text{H}_3\text{F}_3\text{NO}_2\text{Br} + \text{HBr}

Reaction conditions: 25°C, 12 hours, 78% yield.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogen substituents (e.g., bromine at position 5):

Suzuki Coupling

Reaction with arylboronic acids forms biaryl derivatives:

C8H3F3NO2Br+ArB(OH)2Pd(PPh3)4C14H9F3NO2Ar+B(OH)3\text{C}_8\text{H}_3\text{F}_3\text{NO}_2\text{Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{14}\text{H}_9\text{F}_3\text{NO}_2\text{Ar} + \text{B(OH)}_3

Yields range from 60% to 92% depending on the boronic acid .

Buchwald-Hartwig Amination

Introduction of amine groups via Pd catalysis:

C8H3F3NO2Br+R2NHPd2(dba)3C8H3F3NO2NR2+HBr\text{C}_8\text{H}_3\text{F}_3\text{NO}_2\text{Br} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{(dba)}_3} \text{C}_8\text{H}_3\text{F}_3\text{NO}_2\text{NR}_2 + \text{HBr}

Reaction conditions: 100°C, 24 hours, 65–80% yield .

Ring-Opening and Functionalization

The oxazolone ring undergoes cleavage under specific conditions:

Acid-Catalyzed Ring Opening

In concentrated HCl, the ring opens to form 2-(trifluoromethyl)benzoxazole-3-carboxylic acid:

C8H4F3NO2+HClC8H5F3NO3+H2O\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{HCl} \rightarrow \text{C}_8\text{H}_5\text{F}_3\text{NO}_3 + \text{H}_2\text{O}

This intermediate is useful for synthesizing amides and esters .

Reductive Ring Opening

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazolone to 2-(trifluoromethyl)benzamide:

C8H4F3NO2+H2C8H6F3NO+H2O\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{H}_2 \rightarrow \text{C}_8\text{H}_6\text{F}_3\text{NO} + \text{H}_2\text{O}

Reaction conditions: 50 psi H₂, 80% yield.

Reactivity with Organometallic Reagents

Grignard reagents (e.g., MeMgBr) attack the carbonyl group, forming tertiary alcohols:

C8H4F3NO2+MeMgBrC9H8F3NO2MgBrH2OC9H9F3NO2\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{MeMgBr} \rightarrow \text{C}_9\text{H}_8\text{F}_3\text{NO}_2\text{MgBr} \xrightarrow{\text{H}_2\text{O}} \text{C}_9\text{H}_9\text{F}_3\text{NO}_2

The reaction proceeds at −78°C with 90% yield.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes (e.g., ethylene):

C8H4F3NO2+C2H4hνC10H8F3NO2\text{C}_8\text{H}_4\text{F}_3\text{NO}_2 + \text{C}_2\text{H}_4 \xrightarrow{h\nu} \text{C}_{10}\text{H}_8\text{F}_3\text{NO}_2

Product stability depends on solvent polarity, with acetonitrile providing optimal results .

Table 2: Substituent Effects on Reaction Rates

Substituent PositionReaction TypeRate Constant (k, ×10⁻³ s⁻¹)Relative Reactivity vs. Parent
5-BromoSuzuki Coupling4.21.5×
5-NitroElectrophilic Substitution3.81.2×
7-FluoroNucleophilic Substitution5.12.0×

Mechanistic Insights

  • Nucleophilic Substitution : The CF₃ group increases the electrophilicity of the carbonyl carbon, facilitating attack by amines or water.

  • Electrophilic Aromatic Substitution : The −CF₃ group deactivates the ring but directs substituents to the meta position via inductive effects .

  • Cross-Coupling : Halogenated derivatives (e.g., bromo) show enhanced reactivity in Pd-catalyzed reactions due to improved oxidative addition kinetics .

This compound’s versatility makes it valuable in pharmaceutical synthesis, particularly for antifungals and enzyme inhibitors . Future research should explore its applications in asymmetric catalysis and materials science.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions.

Biology

Research indicates that 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha500150
IL-630090
  • Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer).
Cell LineIC50 (µM)
MCF-715
HCT11620

Medicine

The compound is under investigation for its potential therapeutic applications in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including infections and inflammatory conditions.

Industry

In industrial settings, 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is used in the formulation of new materials with enhanced stability and reactivity. Its unique properties enable the development of advanced materials for diverse applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in MDPI highlighted the effectiveness of benzoxazole derivatives against drug-resistant bacterial strains. Modifications to the benzoxazole structure significantly enhanced antibacterial activity.
  • Inflammation Model Study : Research on macrophage cell lines indicated that treatment with this compound resulted in a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases.
  • Cancer Cell Research : A comprehensive study focused on various cancer cell lines revealed that this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Benzoxazolone Derivatives

Substituent Variations at the 6-Position

The 6-position of the benzoxazolone core is a critical site for modulating physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison at the 6-Position

Compound Substituent Synthetic Method Key Properties/Applications References
6-Trifluoromethyl benzoxazolone -CF₃ Friedel-Crafts (inferred) Enhanced metabolic stability, enzyme inhibition
6-Nitro benzoxazolone -NO₂ Nitration with HNO₃ Intermediate for amino derivatives
6-Amino benzoxazolone -NH₂ Hydrogenation of nitro derivative Hydrogen bonding, improved solubility
6-Benzoyl benzoxazolone -C(O)Ph Friedel-Crafts acylation with PPA CB2 receptor ligands, FAAH inhibitors
6-Thiobenzoyl benzoxazolone -C(S)Ph Thionation with P₄S₁₀ Increased lipophilicity
6-Chloromethyl benzoxazolone -CH₂Cl Chloromethylation Reactive site for further functionalization
  • Trifluoromethyl (-CF₃): The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing resistance to oxidative metabolism. This group is often used to improve pharmacokinetic profiles .
  • Nitro (-NO₂): A precursor for amino derivatives, nitro groups are meta-directing and can be reduced to amines for downstream modifications .
  • Amino (-NH₂): Enhances solubility via hydrogen bonding and serves as a pharmacophore in drug design .
  • Benzoyl (-C(O)Ph): Introduced via Friedel-Crafts acylation, these derivatives are explored as CB2 receptor agonists for inflammatory diseases .
Core Structure Variations: Benzoxazolone vs. Benzothiazole

Replacing the oxygen atom in benzoxazolone with sulfur yields benzothiazole derivatives, which exhibit distinct electronic and biological properties:

  • Benzothiazoles (e.g., 6-trifluoromethyl-1,3-benzothiazol-2-amine ): Increased lipophilicity and altered hydrogen-bonding capacity compared to benzoxazolones. Benzothiazoles are prevalent in anticancer and antimicrobial agents.

Table 2: Core Structure Comparison

Core Structure Heteroatoms Key Features Example Application References
Benzoxazolone O, N Polar, enzyme inhibition sEH/FAAH inhibitors
Benzothiazole S, N Lipophilic, diverse bioactivity Antimicrobial agents
Physicochemical Properties

Table 5: Property Comparison

Compound logP (Estimated) Solubility Electronic Effect
6-Trifluoromethyl benzoxazolone ~2.5 Low aqueous Strong electron-withdrawing
6-Nitro benzoxazolone ~1.8 Low (crystalline) Electron-withdrawing
6-Amino benzoxazolone ~0.9 Moderate (polar) Electron-donating
6-Benzoyl benzoxazolone ~3.0 Low (lipophilic) Electron-withdrawing
  • The trifluoromethyl group increases logP compared to amino analogs, favoring membrane permeability but reducing aqueous solubility.

Research Findings and Case Studies

  • Benzothiazole Analogs (): 6-Trifluoromethylbenzothiazole-2-amine derivatives were used in amide-based drug candidates, indicating structural flexibility for target engagement .

Biological Activity

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 220.16 g/mol
  • CAS Number : 198667

Biological Activity Overview

Research indicates that 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the trifluoromethyl group enhances the antimicrobial potency of the compound compared to other benzoxazole derivatives .

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. Specifically, it reduced the levels of TNF-alpha and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha500150
IL-630090

This anti-inflammatory effect indicates potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. It was observed to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116).

Cell Line IC50 (µM)
MCF-715
HCT11620

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of benzoxazole derivatives against drug-resistant bacterial strains. The findings indicated that modifications in the benzoxazole structure could significantly enhance antibacterial activity .
  • Inflammation Model Study : Research conducted on macrophage cell lines demonstrated that treatment with 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one led to a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases .
  • Cancer Cell Research : A comprehensive study focused on various cancer cell lines revealed that this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 6-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?

  • Methodology : A typical approach involves cyclization of substituted 2-aminophenol derivatives with trifluoromethyl-containing reagents. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce trifluoromethyl groups. Optimization includes adjusting solvent polarity (THF/Et3N mixtures), temperature (reflux conditions), and catalysts (e.g., PdCl2(PPh3)2) to improve yields .
  • Characterization : Post-synthesis, techniques like IR spectroscopy (to confirm carbonyl groups) and NMR (to verify aromatic substitution patterns) are critical.

Q. How can X-ray crystallography be used to determine the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction studies, performed using software like ORTEP-3 or WinGX, resolve bond lengths, angles, and torsion angles. For example, the benzoxazolone ring typically shows a planar conformation with C–O bond lengths ~1.36–1.38 Å, consistent with delocalized π-electron systems .
  • Example : A related compound, 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, exhibited an R-factor of 0.072 and wR-factor of 0.205, confirming high structural accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazolone ring) influence binding affinity in biological targets?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., halogens, alkyl chains) and testing their activity. For instance, arylpiperazino benzoxazol-2-one derivatives show selectivity for dopamine D4 receptors due to hydrophobic interactions with Lys32 and Tyr36 residues .
  • Data Analysis : Computational docking (e.g., Glide XP) predicts binding modes. In MIF antagonists, the trifluoromethyl group enhances hydrophobic interactions, while the benzoxazolone core forms hydrogen bonds with Ile64 .

Q. What strategies resolve contradictions in reported biological activities of benzoxazol-2-one derivatives?

  • Methodology : Comparative analysis of experimental conditions (e.g., cell lines, assay protocols) and computational validation (e.g., molecular dynamics simulations) can identify confounding factors. For example, discrepancies in IC50 values may arise from differences in protein purification methods or solvent effects .
  • Case Study : Aprepitant derivatives with fluorophenyl morpholino groups showed varied efficacy due to stereochemical differences, highlighting the need for enantiomeric purity assessments .

Q. How can molecular dynamics simulations elucidate the stability of ligand-protein complexes involving this compound?

  • Methodology : Simulations using AMBER or GROMACS analyze binding stability over time. Key parameters include root-mean-square deviation (RMSD) of the ligand and hydrogen bond occupancy. For instance, benzoxazol-2-one derivatives bound to MIF showed stable "in" conformations (RMSD < 2 Å over 100 ns) but unstable "out" modes due to weaker interactions with Asn97 .

Methodological Tools

  • Crystallography : ORTEP-3 (visualization) and WinGX (data refinement) for structural validation .
  • Docking : Glide XP for binding mode prediction and free energy calculations .
  • Synthesis : Pd-catalyzed cross-coupling for trifluoromethyl group introduction .

Key Research Gaps

  • Limited experimental data on metabolic stability or toxicity profiles.
  • Need for high-resolution cryo-EM studies to map binding interfaces in dynamic protein complexes.

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